Product packaging for 3-Fluoro-4-(4-piperidyl)benzoic Acid(Cat. No.:)

3-Fluoro-4-(4-piperidyl)benzoic Acid

Cat. No.: B13509966
M. Wt: 223.24 g/mol
InChI Key: WFXYJPLYUCVUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-(4-piperidyl)benzoic Acid is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO2 B13509966 3-Fluoro-4-(4-piperidyl)benzoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

3-fluoro-4-piperidin-4-ylbenzoic acid

InChI

InChI=1S/C12H14FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)

InChI Key

WFXYJPLYUCVUOH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

Contextualization Within Fluorinated Benzoic Acid Derivatives Research

Fluorinated benzoic acid derivatives are a well-established class of compounds in pharmaceutical and materials science. The introduction of fluorine atoms into the benzoic acid structure can dramatically alter its physicochemical properties. These alterations often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.

The strategic placement of a fluorine atom at the 3-position of the benzoic acid ring in 3-Fluoro-4-(4-piperidyl)benzoic acid is a key feature. This modification can influence the acidity of the carboxylic acid group and the electron distribution within the aromatic ring, which in turn can modulate the compound's interaction with enzymes and receptors. Research into other fluorinated benzoic acids has demonstrated their utility as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and various enzyme inhibitors.

Significance of the Piperidine Moiety in Medicinal Chemistry Scaffolds

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. nih.gov This six-membered nitrogen-containing heterocycle is favored for its ability to introduce a basic nitrogen atom, which can be crucial for forming salt forms of drugs with improved solubility and for establishing key interactions with biological targets. nih.gov

The presence of the 4-piperidyl substituent in 3-Fluoro-4-(4-piperidyl)benzoic acid provides a versatile handle for further chemical modifications. The secondary amine in the piperidine ring can be functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties to optimize its biological activity, selectivity, and pharmacokinetic profile. Piperidine-containing compounds have shown a broad spectrum of pharmacological activities, including but not limited to, CNS agents, antihistamines, and anticancer agents.

Biological Activity and Pharmacological Characterization in Preclinical Research

In Vitro Cell-Based Assays

Antimicrobial Activity against Bacterial Strains (e.g., S. aureus, E. coli, B. subtilis, P. fluorescens)

Based on a comprehensive review of the available scientific literature, no specific studies have been reported on the antimicrobial activity of 3-Fluoro-4-(4-piperidyl)benzoic acid against the bacterial strains Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens.

Antifungal Activity against Fungal Strains (e.g., C. albicans, A. niger, A. fumigatus)

There is no available data in the scientific literature regarding the antifungal activity of this compound against the fungal strains Candida albicans, Aspergillus niger, and Aspergillus fumigatus.

Anti-Tuberculosis Activity

A search of published research indicates that the anti-tuberculosis activity of this compound has not been evaluated or reported.

Assays for Protein Degradation

In the context of its use in PROTACs, derivatives of this compound are evaluated for their ability to induce the degradation of target proteins through various in vitro assays. A primary assay involves treating cultured cells that express the target protein with the PROTAC molecule. The level of the target protein is then quantified, typically by Western blotting or mass spectrometry, to determine the extent of degradation.

The efficacy of a PROTAC is often expressed as the DC50 value, which is the concentration of the PROTAC that results in a 50% reduction in the level of the target protein. Another important parameter is the Dmax, representing the maximum percentage of protein degradation achievable with the PROTAC. These assays are crucial for optimizing the structure of the PROTAC, including the CRBN ligand derived from this compound, the linker, and the target protein-binding moiety, to achieve potent and selective protein degradation. For example, in the development of BRD9-targeting PROTACs, these assays would be used to confirm that the PROTAC effectively degrades BRD9 in a CRBN-dependent manner.

Preclinical In Vivo Efficacy Studies (Non-Clinical Models)

As of the current body of scientific literature, there are no published preclinical in vivo efficacy studies for this compound itself. Research has primarily focused on its role as a component of more complex molecules, such as PROTACs.

Data Tables

Table 1: Biological Activity of this compound Derivatives in PROTAC Research

Compound DerivativeTarget ProteinE3 Ligase Ligand ForApplication
PROTACs incorporating the 3-fluoro-4-(piperidin-4-yl)benzoic acid moietyBRD9Cereblon (CRBN)Potential treatment of tumors

Table 2: In Vitro Antimicrobial and Antifungal Activity of this compound

Test OrganismStrainActivity
Staphylococcus aureuse.g., ATCC 29213No data available
Escherichia colie.g., ATCC 25922No data available
Bacillus subtilise.g., ATCC 6633No data available
Pseudomonas fluorescense.g., ATCC 13525No data available
Candida albicanse.g., ATCC 90028No data available
Aspergillus nigere.g., ATCC 16404No data available
Aspergillus fumigatuse.g., Af293No data available

Table 3: In Vitro Anti-Tuberculosis Activity of this compound

Test OrganismStrainActivity
Mycobacterium tuberculosise.g., H37RvNo data available

Table 4: Assays for Protein Degradation Utilizing Derivatives of this compound

Assay TypePurposeKey Parameters
Western BlottingQuantify target protein levels post-PROTAC treatmentDC50, Dmax
Mass SpectrometryQuantify target protein levels post-PROTAC treatmentDC50, Dmax

Insufficient Publicly Available Data for Preclinical Profile of this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is a lack of specific preclinical data for the chemical compound this compound in the areas of cognitive impairment, epilepsy, and histamine-induced responses. This absence of detailed research findings prevents the creation of a thorough and scientifically accurate article based on the requested outline.

The extensive search did not yield any published studies that specifically evaluate this compound in relevant animal models for the aforementioned conditions. Furthermore, no efficacy data, such as IC50 or ED50 values, which are crucial for assessing a compound's potency and activity in biological systems, could be located for this specific molecule within the specified contexts.

While the scientific literature contains information on structurally related compounds, such as other piperidine (B6355638) derivatives or substituted benzoic acids, the strict requirement to focus solely on this compound cannot be met with the currently accessible information. Therefore, it is not possible to generate the requested data tables or provide a detailed analysis of its biological activity and pharmacological characterization as per the specified structure.

Molecular Mechanism of Action Elucidation

Identification of Molecular Targets and Binding Modes

Currently, there is no specific information available in peer-reviewed literature that identifies the molecular targets of 3-Fluoro-4-(4-piperidyl)benzoic Acid. Consequently, data regarding its binding modes, affinity, or potency towards any specific biological receptor, enzyme, or channel is not publicly documented. Research into the biological activity of structurally related fluorinated benzoic acid and piperidine-containing compounds suggests a wide range of potential targets, but direct evidence for this specific molecule is absent.

Co-crystal Structure Analysis for Ligand-Protein Interactions

No co-crystal structures of this compound bound to a protein or other biological macromolecule have been deposited in crystallographic databases or published in scientific journals. Such analyses are crucial for understanding the precise atomic-level interactions between a ligand and its target, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Without this data, a definitive analysis of its ligand-protein interactions is not possible.

Biochemical Pathway Analysis

Detailed studies on the effects of this compound on specific biochemical or signaling pathways have not been reported. The scientific record lacks information on whether this compound modulates any known cellular signaling cascades, metabolic pathways, or other biological networks. Therefore, an analysis of its role in biochemical pathways cannot be provided at this time.

Cellular and Subcellular Localization Studies

There are no published studies detailing the cellular uptake, distribution, or specific subcellular localization of this compound. Information regarding its accumulation in specific organelles (e.g., mitochondria, lysosomes, or the nucleus) or its ability to cross cellular membranes is not available in the current body of scientific literature.

Based on a thorough search of available data, the molecular mechanism of action for this compound has not been elucidated in the public domain. The specific molecular targets, ligand-protein interactions, impacted biochemical pathways, and cellular localization remain areas for future scientific investigation.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. While specific experimental data for 3-Fluoro-4-(4-piperidyl)benzoic Acid is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the chemical environment of the protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the piperidine (B6355638) ring, and the acidic proton of the carboxylic acid. The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants influenced by the fluorine and piperidyl substituents. The protons on the piperidine ring would be found in the aliphatic region (typically δ 1.5-3.5 ppm). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. Key signals would include those for the carboxylic acid carbonyl carbon (around δ 165-185 ppm), the aromatic carbons (δ 110-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF), and the aliphatic carbons of the piperidine ring (δ 20-50 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Aromatic (Ar-H)7.0 - 8.5Multiplets
Piperidine (C-H)1.5 - 3.5Multiplets

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 185
Aromatic (C-F)155 - 165 (with large J-coupling)
Aromatic (C-COOH)125 - 135
Aromatic (C-H)115 - 130
Aromatic (C-piperidyl)140 - 150
Piperidine (C-H)20 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C12H14FNO2.

The expected exact mass can be calculated and would be a key identifier. In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (as CO2 or COOH), and cleavage of the piperidine ring. Analysis of these fragment ions would provide further confirmation of the compound's structure. For benzoic acid itself, decarboxylation is a common fragmentation pathway bris.ac.uk.

Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC12H14FNO2
Molecular Weight223.24
Exact Mass223.10085
Key Fragmentation PathwaysLoss of COOH, cleavage of the piperidine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The carboxylic acid group would be readily identifiable by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and an intense C=O (carbonyl) stretching band between 1760-1690 cm⁻¹ libretexts.org. The aromatic ring would show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F bond would have a characteristic stretching absorption in the 1350-1150 cm⁻¹ region. The piperidine N-H bond would show a stretching vibration around 3300-3500 cm⁻¹, which might be superimposed on the broad O-H band of the carboxylic acid. The aliphatic C-H bonds of the piperidine ring would exhibit stretching vibrations just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Carboxylic Acid O-H3300 - 2500Broad, Strong
Aromatic C-H> 3000Medium
Aliphatic C-H (Piperidine)< 3000Medium
Carboxylic Acid C=O1760 - 1690Strong
Aromatic C=C1600 - 1450Medium to Weak
C-F1350 - 1150Strong
N-H (Piperidine)3500 - 3300Medium

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of a synthesized compound. A reversed-phase HPLC method would be suitable for the analysis of this compound.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) upb.rolibretexts.org. The compound would be detected using a UV detector, likely at a wavelength around 254 nm where the benzoic acid chromophore absorbs. The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high purity sample would show a single, sharp, and symmetrical peak with a stable retention time under specific chromatographic conditions.

Typical HPLC Parameters for Purity Assessment

Parameter Condition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water with buffer (e.g., 0.1% Formic Acid)
DetectionUV at ~254 nm
Flow Rate~1.0 mL/min
Injection Volume~10 µL

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound (C12H14FNO2), the theoretical elemental composition is calculated based on its atomic constituents and their atomic weights.

The experimental values, obtained from combustion analysis, are then compared to the theoretical values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

Elemental Composition of this compound (C12H14FNO2)

Element Theoretical Percentage (%)
Carbon (C)64.56
Hydrogen (H)6.32
Fluorine (F)8.51
Nitrogen (N)6.27
Oxygen (O)14.33

Future Directions and Research Gaps for 3 Fluoro 4 4 Piperidyl Benzoic Acid Research

Exploration of Novel Synthetic Pathways

The current synthesis of 3-Fluoro-4-(4-piperidyl)benzoic acid and its analogs often relies on multi-step classical organic chemistry techniques. Future research should prioritize the development of more efficient, cost-effective, and environmentally sustainable synthetic methodologies.

Green Chemistry Approaches: There is a growing need to develop greener synthetic routes that reduce the use of hazardous reagents and solvents. Exploring biosynthetic pathways, inspired by the natural production of aminobenzoic acids in microorganisms, could offer a sustainable alternative to traditional chemical synthesis. mdpi.com

Flow Chemistry and Automation: The integration of continuous flow chemistry could enhance reaction efficiency, improve safety, and allow for scalable production. Automated synthesis platforms can accelerate the generation of a library of derivatives for screening purposes.

Microwave-Assisted Synthesis: Techniques such as microwave-assisted organic synthesis (MAOS) have been shown to dramatically reduce reaction times and improve yields for related heterocyclic compounds. nih.gov Applying these methods to the synthesis of this compound derivatives could streamline the preparation of novel analogs.

Late-Stage Fluorination: Developing novel methods for late-stage fluorination could enable the efficient incorporation of fluorine atoms into complex molecules, providing a direct route to creating new analogs from advanced intermediates.

Diversification of Chemical Scaffolds Incorporating the this compound Moiety

While the this compound core is well-established, its full potential can be unlocked by systematic structural modifications to explore new chemical space and improve drug-like properties.

Modification of the Piperidine (B6355638) Ring: The piperidine moiety offers a prime location for substitution to modulate potency, selectivity, and pharmacokinetic properties. Future work could involve creating spirocyclic or bridged analogs to constrain the conformation and potentially enhance binding affinity to target proteins.

Bioisosteric Replacement: Replacing the benzoic acid group with other acidic bioisosteres (e.g., tetrazoles, hydroxamic acids) could alter the compound's pKa, solubility, and metabolic stability, potentially leading to improved oral bioavailability or different target interactions.

Scaffold Hopping: Utilizing the core this compound structure as a starting point for "scaffold hopping" could lead to the discovery of entirely new classes of compounds with different therapeutic profiles. For instance, incorporating the fluorinated piperidyl-phenyl motif into different heterocyclic systems, such as quinazolines or benzimidazoles, has proven to be a successful strategy in discovering novel kinase inhibitors. nih.govmdpi.com

Identification of New Therapeutic Applications Beyond Current Indications

The primary therapeutic application for derivatives of this compound has been in oncology, specifically as PARP inhibitors. annualreviews.org However, the structural elements of this compound are present in molecules with diverse biological activities, suggesting that its derivatives could have broader therapeutic utility.

Neurodegenerative Diseases: Some aminobenzoic acid derivatives have been investigated as inhibitors of cholinesterase for the potential treatment of Alzheimer's disease. mdpi.com Screening libraries of this compound analogs against targets relevant to neurodegeneration could uncover new leads.

Antimicrobial and Antiviral Agents: Fluorinated heterocycles are a rich source of antimicrobial and antiviral drugs. nih.gov The presence of both a fluorine atom and a piperidine ring—features common in many bioactive compounds—warrants the investigation of new derivatives against a panel of pathogenic bacteria, fungi, and viruses. researchgate.netnih.gov

Inflammatory Diseases: Given that PARP inhibitors have shown effects on inflammatory processes, a more focused investigation into the anti-inflammatory potential of novel analogs in diseases like arthritis or inflammatory bowel disease could be a fruitful area of research.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of computational methods is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the design-make-test-analyze cycle for new derivatives. ijettjournal.org

Predictive Modeling: AI/ML algorithms can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high target affinity, low toxicity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. premierscience.comcrimsonpublishers.com

Development of Advanced Preclinical Models for Efficacy Assessment

To better predict the clinical success of new drug candidates derived from this scaffold, more sophisticated preclinical models are necessary.

Patient-Derived Xenografts (PDXs): For oncology applications, moving beyond traditional cell line-based xenografts to PDX models, where patient tumor tissue is implanted in immunodeficient mice, can provide a more accurate assessment of drug efficacy and help identify biomarkers of response. ecancer.org

Models of Drug Resistance: A significant clinical challenge with targeted therapies is the development of resistance. ox.ac.ukannualreviews.org Establishing preclinical models (both in vitro and in vivo) that recapitulate known clinical resistance mechanisms is crucial for testing the efficacy of next-generation compounds and developing strategies to overcome resistance. annualreviews.org

Humanized Models: For indications outside of oncology, such as inflammatory or infectious diseases, the use of humanized mouse models (e.g., mice with a reconstituted human immune system) can provide more relevant insights into a compound's efficacy and mechanism of action.

Investigation of Novel Biological Targets Modulated by This Chemical Class

While PARP is a well-established target, it is plausible that derivatives of this compound could interact with other biological targets, leading to new therapeutic opportunities.

Kinase Profiling: Many kinase inhibitors share structural similarities with PARP inhibitors. Broad-panel kinase screening of new analogs could identify unexpected inhibitory activity against cancer-related kinases like Aurora kinases or others involved in cell signaling pathways. mdpi.com

Phenotypic Screening: An unbiased, phenotypic screening approach, where compounds are tested for their ability to produce a desired effect in a cellular model (e.g., inducing apoptosis in cancer cells) without a priori knowledge of the target, could uncover novel mechanisms of action and previously unknown targets.

Chemoproteomics: Advanced chemoproteomic techniques can be used to identify the direct binding targets of a compound within the entire proteome of a cell, providing an unbiased method for target identification and deconvolution.

Elucidation of Broader Biological Pathways Influenced by the Compound's Activity

The biological effect of a drug is rarely confined to the modulation of a single target. Future research should aim to understand the broader impact of this chemical class on cellular networks and pathways.

DNA Damage Response (DDR) Pathway: For PARP inhibitors, a deeper understanding of their impact on the complex DDR network is needed. Investigating how new analogs affect different nodes in this pathway could lead to the development of more selective agents or rational combination therapies. annualreviews.orgox.ac.uk

Systems Biology Approaches: Using transcriptomics, proteomics, and metabolomics to analyze the global changes in cells or tissues after treatment with a compound can provide a comprehensive view of its biological effects. This systems-level understanding can reveal unexpected off-target effects, new mechanisms of action, and potential biomarkers.

Immuno-oncology Effects: There is growing evidence that PARP inhibitors can modulate the tumor microenvironment and impact anti-tumor immunity. Investigating how new compounds based on the this compound scaffold influence immune cell function could open up new avenues for combination therapies with immunotherapies.

Q & A

Q. Key Characterization Tools :

  • NMR : Look for fluorine (¹⁹F NMR: δ -110 to -120 ppm) and piperidyl proton signals (¹H NMR: δ 1.5–3.0 ppm) .
  • Mass Spectrometry : ESIMS (e.g., m/z 230.9 for a related compound in ) confirms molecular weight .

Basic: How is the compound’s purity and stability validated in preclinical studies?

Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm). specifies ≥95% purity for pharmacological intermediates .
    • Elemental Analysis : Verify C, H, N, F content against theoretical values (e.g., C₉H₇FO₄ in ) .
  • Stability Testing :
    • Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC). reports a melting point of 173–176°C for a structurally similar acid .
    • Solution Stability : Assess degradation in DMSO or PBS over 48 hours using LC-MS .

Advanced: How can researchers resolve contradictions in reported solubility data for fluorinated benzoic acids?

Answer:
Discrepancies often arise from solvent polarity and pH. Methodological strategies include:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). notes that 3-fluoro-4-(methoxycarbonyl)benzoic acid has predicted solubility in polar aprotic solvents .
  • Temperature Control : Measure solubility at 25°C vs. 37°C (e.g., highlights temperature-dependent solubility shifts for 4-fluorobenzoic acid) .
  • Co-solvent Systems : Use cyclodextrins or surfactants to enhance aqueous solubility for in vitro assays .

Q. Example Data Comparison :

CompoundSolubility in DMSO (mg/mL)pH Stability RangeSource
3-Fluoro-4-(trifluoromethyl)benzoic acid>100 (25°C)6–8
3-Fluoro-4-methoxyphenylacetic acid50 (37°C)4–9

Advanced: What experimental designs are optimal for assessing RARγ receptor binding affinity?

Answer:

Competitive Binding Assays :

  • Use tritium-labeled retinoids (e.g., [³H]-BMS961) and recombinant RARγ. and describe displacement assays with IC₅₀ calculations .
  • Controls : Include unlabeled retinoic acid (positive control) and vehicle (negative control).

Reporter Gene Assays :

  • Transfect cells with RARγ-responsive luciferase constructs. shows dose-dependent activation using synthetic retinoids (EC₅₀ = 10–100 nM) .

Structural Analysis :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of RARγ (PDB: 3DBA). highlights hydrogen bonding between the fluorine atom and Arg278 .

Advanced: How can metabolic instability of fluorinated benzoic acid derivatives be mitigated in drug design?

Answer:

  • Structural Modifications :
    • Introduce Electron-Withdrawing Groups : shows trifluoromethyl groups reduce oxidative metabolism .
    • Piperidine Ring Substitution : N-methylation () or sp³-hybridized carbons enhance metabolic stability .
  • In Vitro Assays :
    • Liver Microsomes : Incubate compounds with human liver microsomes (HLMs) and measure half-life (t₁/₂). uses LC-MS to track parent compound depletion .
    • CYP450 Inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .

Q. Optimization Workflow :

Synthesize analogs with modified fluorophenyl or piperidyl groups.

Prioritize compounds with t₁/₂ > 60 minutes in HLMs.

Validate in vivo pharmacokinetics (rodent models).

Advanced: What analytical methods differentiate regioisomeric impurities in synthesis?

Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR distinguishes 3-fluoro vs. 4-fluoro isomers (Δδ ≈ 5–10 ppm) .
    • 2D NOESY identifies spatial proximity between fluorine and piperidyl protons .
  • Chromatography :
    • UPLC-MS/MS with chiral columns resolves enantiomers (e.g., uses Chiralpak AD-H) .
  • X-ray Crystallography :
    • used crystal structures to confirm regiochemistry of a related retinoid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.